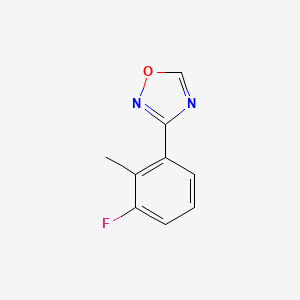

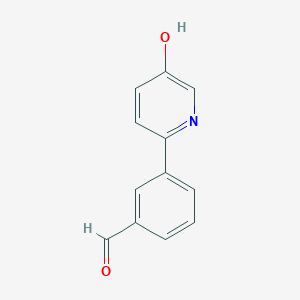

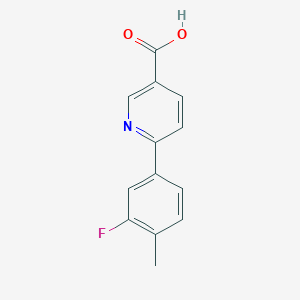

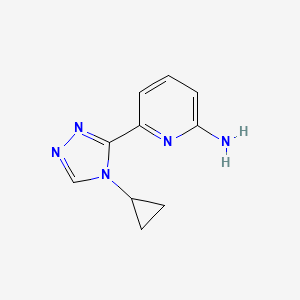

3-(5-Hydroxypyridin-2-yl)benzonitrile

Overview

Description

Synthesis Analysis

The synthesis of benzonitrile derivatives involves various methods. One of the most advantageous approaches is the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride . Another method involves the cyanation of benzene halides, toluene halides and ammonia reaction, ammoxidation of toluene, ammonia and air, benzoic acid and urea reaction, and the cyanidation of benzaldehyde . The synthesis of pyridinylboronic acids and esters by Iridium- or rhodium-catalyzed C-H bond and C-F bond borylation is also a promising method .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory . The complete assignments have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes . Through natural bond orbital (NBO) analysis, the charge delocalization within the molecule has been studied .Scientific Research Applications

Chemical Reactions and Synthesis

- 3-Hydroxypyridine, a related compound, has been used in the synthesis of various chemical structures, such as the 1,3-dipolar and Michael addition of acrylonitrile or methyl acrylate, demonstrating potential for diverse chemical applications (Banerji et al., 1977).

- Novel luminescent 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, which contain a structure similar to 3-(5-Hydroxypyridin-2-yl)benzonitrile, have been synthesized, showing potential as mesogens in liquid crystalline behavior and photophysical properties (Ahipa et al., 2014).

Catalysis and Mechanistic Studies

- The selective C–H cyanation of 2-phenylpyridine catalyzed by CuBr has been explored, providing insights into the mechanisms of reactions involving benzonitrile compounds (Zhou et al., 2017).

Material Science and Luminescence

- Ruthenium(II) polypyridine complexes bearing 5-aryltetrazolate ligands, including benzonitrile derivatives, have been studied for their electrochemiluminescent properties, suggesting potential applications in electrochemiluminescent devices (Stagni et al., 2006).

Pharmaceutical Applications

- This compound derivatives have been studied as potent and selective metabotropic glutamate subtype 5 (mGlu5) receptor antagonists, indicating potential applications in neuroscience and pharmacology (Huang et al., 2004).

Energy Conversion

- Ruthenium(II) sensitizers containing 3-(5-hexyloligothiophen-5-yl)acrylonitrile groups, closely related to this compound, have been synthesized for dye-sensitized solar cell applications, demonstrating potential in renewable energy technology (Ryu et al., 2009).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3-hydroxypyridin-2(1h)-ones, have been evaluated as inhibitors of influenza a endonuclease .

Mode of Action

It’s worth noting that related compounds, such as 5-chloro-3-hydroxypyridin-2(1h)-one, have been identified as bimetal chelating ligands at the active site of the influenza a virus (iav) endonuclease enzyme . This suggests that 3-(5-Hydroxypyridin-2-yl)benzonitrile might interact with its targets in a similar manner.

Biochemical Pathways

The related compound 5-chloro-3-hydroxypyridin-2(1h)-one has been found to inhibit the endonuclease activity of the polymerase acidic protein (pa) in influenza a virus . This suggests that this compound might affect similar pathways.

Future Directions

Pyridinones, including 3-(5-Hydroxypyridin-2-yl)benzonitrile, have received considerable attention as promising metal-binding pharmacophores, such as inhibitors of metalloenzymes . These advancements contribute to an in-depth understanding of the potential of this biologically enriched scaffold and expedite the development of its new applications in drug discovery .

Properties

IUPAC Name |

3-(5-hydroxypyridin-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c13-7-9-2-1-3-10(6-9)12-5-4-11(15)8-14-12/h1-6,8,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMFWCMMGJZCEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=C(C=C2)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20692426 | |

| Record name | 3-(5-Hydroxypyridin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262009-38-0 | |

| Record name | 3-(5-Hydroxypyridin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

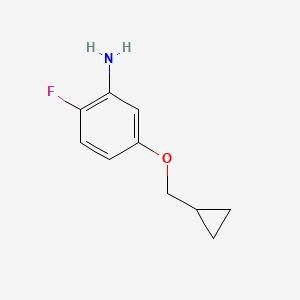

![1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(4-methoxyphenyl)methyl]piperazine hydrochloride](/img/structure/B3095302.png)